6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
“6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the CAS Number: 1138220-70-8 . It has a molecular weight of 163.18 . The compound is also known as 6-hydroxy-7-methyl-1-isoindolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3, (H,10,12) . This indicates that the compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The compound is a solid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Sato et al. (1988) describes the synthesis of various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles, highlighting acid or base-induced cyclization methods (Sato et al., 1988).
- Chemical Reactions and Derivatives : Research by Sato et al. (1990) focuses on synthesizing different isoindoles with various functional groups, exploring new reactions of 2,3-dicyanobenzaldehyde (Sato et al., 1990).
- Structural Analysis and Properties : The study by Fun et al. (2007) offers insights into the crystal structure of a related isoindolone compound, emphasizing its planar nature and conformational aspects (Fun et al., 2007).
Applications in Organic Chemistry
- Organic Synthesis and Reactions : Crawford et al. (2008) document a novel pyrolytic synthesis of isoindolo[2,1-a]indol-6-one, revealing unexpected chemical properties and potential applications in organic synthesis (Crawford et al., 2008).
- Metal Complexes Formation : Galanin et al. (2009) explore the formation of metal complexes with isoindolone derivatives, suggesting potential applications in coordination chemistry (Galanin et al., 2009).
Advanced Material Development
- Crystallographic Studies : Hennige et al. (1988) analyze 3-alkoxy-1H-isoindoles, discussing their synthesis, properties, and potential applications in material science, especially in the context of their unique spectroscopic properties (Hennige et al., 1988).
Pharmaceutical and Medicinal Chemistry
- Pharmaceutical Synthesis : The work by KapplesKevin and Shutske (1997) elaborates on the synthesis of 1-alkyl-2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles, highlighting their potential as selective serotonin reuptake inhibitors (KapplesKevin & Shutske, 1997).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHFZSFHVSUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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